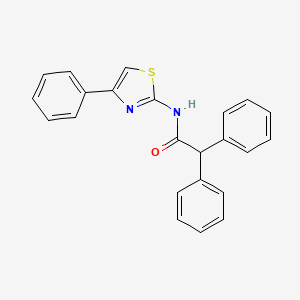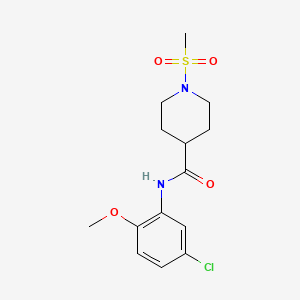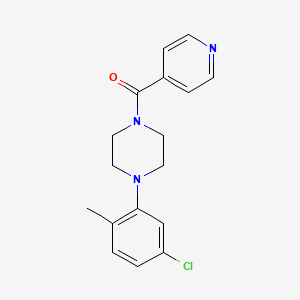![molecular formula C18H22N2O2 B5768718 N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, commonly known as DMAB, is a chemical compound that has been extensively studied for its various applications in scientific research. DMAB is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. The compound has been found to exhibit promising results in various studies related to cancer, Alzheimer's disease, and other neurological disorders.
Aplicaciones Científicas De Investigación
DMAB has been extensively studied for its various applications in scientific research. The compound has been found to exhibit promising results in various studies related to cancer, Alzheimer's disease, and other neurological disorders. DMAB has been shown to inhibit the growth of cancer cells by blocking the activity of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DMAB has also been found to be effective in reducing the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease.
Mecanismo De Acción
DMAB is a potent inhibitor of N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide, which is an important enzyme involved in various cellular processes. This compound is activated by various stimuli such as growth factors, hormones, and neurotransmitters. Upon activation, this compound phosphorylates various target proteins, leading to the activation of downstream signaling pathways. DMAB inhibits the activity of this compound by binding to its regulatory domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
DMAB has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMAB has also been found to reduce the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. In addition, DMAB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAB has several advantages as a research tool. The compound is highly specific for N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide and does not inhibit other kinases. DMAB is also relatively stable and can be easily synthesized. However, DMAB also has some limitations. The compound is highly hydrophobic and requires the use of organic solvents for its dissolution. DMAB also has a short half-life in vivo, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for the study of DMAB. One potential application of DMAB is in the treatment of cancer. Further studies are needed to determine the efficacy of DMAB in various cancer types and to identify potential synergistic effects with other anticancer agents. Another potential application of DMAB is in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment with DMAB and to identify potential side effects. Finally, DMAB may also have potential applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Further studies are needed to determine the efficacy of DMAB in these disorders and to identify potential mechanisms of action.
Métodos De Síntesis
The synthesis of DMAB involves the reaction between 4-isopropoxybenzoic acid and 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DMAB as a white crystalline solid with a molecular weight of 309.4 g/mol.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)22-17-11-5-14(6-12-17)18(21)19-15-7-9-16(10-8-15)20(3)4/h5-13H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLHISIAAPYRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)



![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)

![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)